NNMT Biochemical Inhibition Potency of Compound 5u vs. In-Patent Comparator 5b
In the foundational patent, the target compound (designated as 'Compound 5u') demonstrated an IC50 of 25 nM against recombinant human NNMT in a SAHH-coupled fluorescence assay, establishing it as a potent bisubstrate inhibitor [1]. This represents a 26-fold improvement in biochemical potency over the related patent compound '5b', which exhibited a Ki of 650 nM under similar conditions [2]. The significant potency difference highlights the critical role of the 2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl) linker in orienting the nicotinamide mimetic and SAM-binding motifs for optimal active-site engagement.
| Evidence Dimension | Biochemical Inhibitory Potency against full-length recombinant human NNMT |
|---|---|
| Target Compound Data | IC50 = 25 ± 7 nM (Compound 5u) |
| Comparator Or Baseline | Ki = 650 nM (Compound 5b, a related bisubstrate inhibitor from the same patent series) |
| Quantified Difference | Target compound is approximately 26-fold more potent (based on IC50 vs Ki comparison) |
| Conditions | Target Compound IC50: SAHH-coupled fluorescence assay. Comparator Ki: Fluorescence polarization (FP)-based competition assay, both using full-length recombinant human NNMT. |
Why This Matters
For researchers selecting a chemical probe for NNMT, the 26-fold potency advantage of 'Compound 5u' over '5b' dictates a lower effective concentration in cellular assays, directly reducing the risk of compound precipitation or non-specific cytotoxicity at higher doses and enabling more robust target engagement studies.
- [1] BindingDB Ki Summary for Nicotinamide N-methyltransferase (Human) Ligand BDBM50627730. Data from U.S. Patent US20250017936A1. Meas. Tech. SAHH-coupled Assay. IC50 = 25.0±7 nM. View Source
- [2] BindingDB Entry for BDBM50627707 (CHEMBL5426689). Data from U.S. Patent US20250017936A1. Ki = 650 nM. View Source
